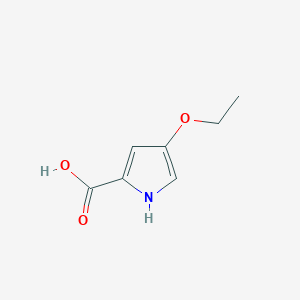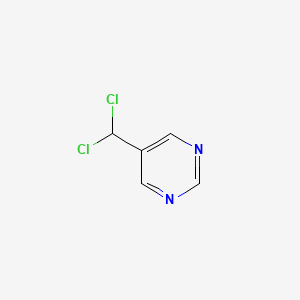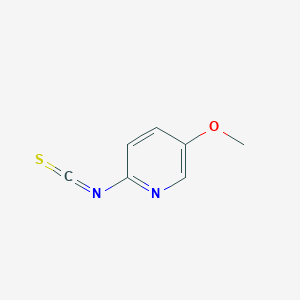![molecular formula C13H11N3 B13688636 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 6N hydrochloric acid to adjust the pH, followed by the addition of ethyl acetate and activated carbon for decolorization. The mixture is then subjected to heat filtration and pH adjustment using sodium hydroxide to precipitate the desired product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed from these reactions are typically functionalized derivatives of the parent compound, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a scaffold for the synthesis of various derivatives with potential biological activities. In biology and medicine, it has shown promise as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant strains of tuberculosis . Additionally, it is being explored for its potential use in material science due to its structural properties .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in the pathogenesis of diseases such as tuberculosis. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be compared to other imidazo[1,2-a]pyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine. These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3 |
InChI Key |
PUHGHGXYJMRIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)

![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)

![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)



